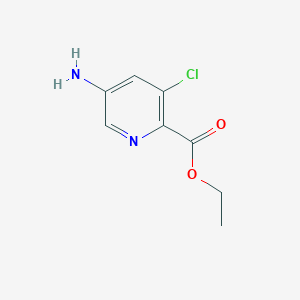Ethyl 5-amino-3-chloropicolinate
CAS No.: 872355-65-2
Cat. No.: VC7851355
Molecular Formula: C8H9ClN2O2
Molecular Weight: 200.62
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 872355-65-2 |
|---|---|
| Molecular Formula | C8H9ClN2O2 |
| Molecular Weight | 200.62 |
| IUPAC Name | ethyl 5-amino-3-chloropyridine-2-carboxylate |
| Standard InChI | InChI=1S/C8H9ClN2O2/c1-2-13-8(12)7-6(9)3-5(10)4-11-7/h3-4H,2,10H2,1H3 |
| Standard InChI Key | UMRAOWMLHPGXOL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C=C(C=N1)N)Cl |
| Canonical SMILES | CCOC(=O)C1=C(C=C(C=N1)N)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 5-amino-3-chloropicolinate has the molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol. Its IUPAC name, ethyl 5-amino-3-chloropyridine-2-carboxylate, reflects the substituent positions on the pyridine ring. Key structural features include:
-
Chlorine atom at position 3, enhancing electrophilic substitution reactivity.
-
Amino group at position 5, enabling participation in coupling and condensation reactions.
-
Ethyl ester at position 2, influencing solubility and stability .
Table 1: Comparative Molecular Properties of Selected Chlorinated Pyridines
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Applications |
|---|---|---|---|---|
| Ethyl 5-amino-3-chloropicolinate | C₈H₉ClN₂O₂ | 200.62 | 5-NH₂, 3-Cl, 2-COOEt | Pharmaceutical intermediates |
| Methyl 6-chloro-3-methylpicolinate | C₈H₈ClNO₂ | 185.56 | 6-Cl, 3-CH₃, 2-COOMe | Agrochemical precursors |
| Ethyl 3-amino-5-chloropicolinate | C₈H₉ClN₂O₂ | 200.62 | 3-NH₂, 5-Cl, 2-COOEt | Enzyme inhibition studies |
The chlorine and amino groups confer distinct electronic effects, making the compound amenable to regioselective modifications .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step process:
-
Protection of the amino group: 5-tert-butoxycarbonylamino-3-chloro-pyridine-2-carboxylic acid ethyl ester is treated with trifluoroacetic acid in dichloromethane to remove the Boc protecting group .
-
Esterification: Subsequent reaction with ethyl chloroformate in the presence of a base (e.g., triethylamine) yields the target compound .
-
Purification: Column chromatography or recrystallization ensures high purity (>98%) .
Industrial Optimization
Industrial methods prioritize scalability and cost-efficiency:
-
Continuous flow reactors enhance reaction control and yield.
-
Automated systems reduce human error and improve reproducibility .
Chemical Reactivity and Functionalization
Ethyl 5-amino-3-chloropicolinate participates in diverse reactions:
Nucleophilic Substitution
The chlorine atom at position 3 undergoes substitution with nucleophiles (e.g., amines, thiols) under mild conditions (25–60°C), yielding derivatives like ethyl 5-amino-3-(alkylamino)picolinates .
Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling with boronic acids introduces aryl or heteroaryl groups at position 3, expanding structural diversity for drug discovery .
Oxidation and Reduction
-
Oxidation: The amino group can be oxidized to a nitro group using hydrogen peroxide, forming nitro derivatives with enhanced electrophilicity.
-
Reduction: Lithium aluminum hydride reduces the ester to a primary alcohol, enabling further functionalization .
Biological Activity and Mechanisms
Antimicrobial Properties
Derivatives of ethyl 5-amino-3-chloropicolinate exhibit potent activity against Mycobacterium tuberculosis (MIC = 14 μM) by inhibiting cell wall synthesis enzymes like Mur ligases . Structural analogs with bulkier substituents show improved efficacy, highlighting the importance of the chlorine atom in target binding .
Enzyme Inhibition
The compound acts as a histone deacetylase (HDAC) inhibitor (IC₅₀ = 7.7 μM), modulating gene expression in cancer cells. Docking studies reveal hydrophobic interactions between the chloropyridine core and HDAC active sites .
Herbicidal Activity
In agrochemical research, chloropicolinate derivatives disrupt auxin signaling in plants, causing uncontrolled growth. Ethyl 5-amino-3-chloropicolinate serves as a precursor for synthetic auxin herbicides .
Applications in Pharmaceutical and Agrochemical Development
Drug Intermediate
The compound is a key intermediate in synthesizing:
-
Anticancer agents: HDAC inhibitors for leukemia and lymphoma.
-
Antitubercular drugs: Derivatives targeting multidrug-resistant M. tuberculosis .
Herbicide Formulations
Chloropicolinate-based herbicides, such as aminopyralid, leverage the compound’s stability and bioactivity for broadleaf weed control .
Future Perspectives
Research priorities include:
-
Structure-activity relationship (SAR) studies to optimize HDAC and Mur ligase inhibition.
-
Green chemistry approaches to streamline synthesis and reduce waste.
-
In vivo efficacy trials for antitubercular and anticancer derivatives .
The growing demand for chlorinated pharmaceuticals positions ethyl 5-amino-3-chloropicolinate as a critical scaffold in next-generation drug discovery .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume